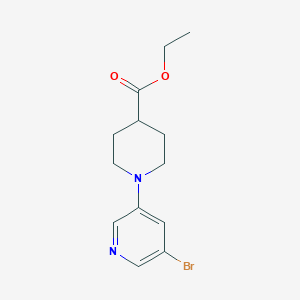

![molecular formula C6H7Cl2N3 B1403945 N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine CAS No. 1355334-44-9](/img/structure/B1403945.png)

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .Applications De Recherche Scientifique

Synthesis Applications

Regioselective Synthesis : N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine has been utilized in the regioselective synthesis of biologically significant pyrrolo[2,3-d]pyrimidine derivatives. This involves a specific rearrangement process that results in the formation of these derivatives under controlled conditions (Majumdar, Biswas, & Mukhopadhyay, 2005).

Antitumor Activity Synthesis : It has also been a key component in the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, exhibiting notable antitumor activities. This synthesis process includes multiple steps like N-methylation and nucleophilic substitution (Chu De-qing, 2011).

Interaction with Glycine Esters : The compound's interaction with methyl- and tert-butylglycinate, depending on reaction conditions, has been studied. This interaction results in the formation of derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, indicating its potential in generating biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Polyamines and Macrocyclic Compounds : It plays a role in the amination of polyamines, leading to the formation of N,N'-bis(6-chloropyrimidin-4-yl) derivatives and macrocyclic compounds containing pyrimidine fragments, demonstrating its versatility in chemical synthesis (Kobelev, Averin, Buryak, & Beletskaya, 2010).

Pharmacological Applications

Antibacterial Activity : Derivatives of N-(pyrimid-4-yl)ethylamine synthesized from 5-amino-4, 6-dichloropyrimidine have been studied for their antibacterial activity. This highlights its potential utility in the development of new antibacterial agents (Sokolova, Modnikova, Magidson, Shcherbakova, Pershin, & Zykova, 1970).

DNA-Protein Cross-Linking in Cancer Therapy : The compound has been implicated in research studying DNA-protein cross-linking in human fibrosarcoma cells, which is a crucial process in certain cancer therapies (Michaelson-Richie, Ming, Codreanu, Loeber, Liebler, Campbell, & Tretyakova, 2011).

Herbicidal and Fungicidal Properties : Some derivatives synthesized using N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine have been found to exhibit herbicidal activity and fungicidal properties. This points towards its agricultural applications (Wang Li, 2007; Tumkevičius, Urbonas, & Vainilavicius, 2013).

Other Applications

Food and Beverage Industry : The compound has been investigated in the context of methylglyoxal formation in food and living organisms, indicating its relevance in food chemistry and possibly in nutrition science (Nemet, Varga-Defterdarović, & Turk, 2006).

Base-Metal Catalysis : In the field of chemical synthesis, it has been part of studies focusing on base-metal catalysis for the synthesis of N-methylamines, showcasing its utility in more sustainable chemical processes (Goyal, Naik, Narani, Natte, & Jagadeesh, 2021).

Propriétés

IUPAC Name |

1-(4,6-dichloropyrimidin-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBUCUXJLOMEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)

![1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene](/img/structure/B1403872.png)

![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)

![[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1403882.png)